molecular formula C10H12O2 B2760192 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid CAS No. 1936088-43-5

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2760192
CAS No.: 1936088-43-5
M. Wt: 164.204
InChI Key: AJXCJIXMQOYAFT-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . This compound features a cyclohexene ring substituted with a propynyl group and a carboxylic acid group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohex-3-ene-1-carboxylic acid.

    Purification: The product is then purified through standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and esters.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the propynyl group can act as a reactive site for nucleophilic attack, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in chemical processes .

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a reactive propynyl group and a carboxylic acid group, providing a wide range of reactivity and applications.

Properties

IUPAC Name

1-prop-2-ynylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1,3-4H,5-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXCJIXMQOYAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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